1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Description
Contextualization of Piperidine-Based Scaffolds in Contemporary Chemical Biology Research
Piperidine (B6355638) rings are a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Their prevalence stems from their ability to confer favorable physicochemical properties to molecules, such as improved solubility and bioavailability. The nitrogen atom within the piperidine ring can act as a key pharmacophore, interacting with biological targets through hydrogen bonding or ionic interactions. This versatility has made piperidine scaffolds a cornerstone in the design of new therapeutic agents across various disease areas, including neurological disorders, cancer, and infectious diseases.
Significance of Fluorinated Moieties in Investigational Chemical Entities
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity and small size, can lead to several beneficial effects. These include increased metabolic stability by blocking sites of enzymatic degradation, enhanced binding affinity to target proteins, and improved membrane permeability. The presence of two fluorine atoms on the same carbon, a gem-difluoro group as seen in the 4,4-difluoropiperidine (B1302736) moiety, can have a profound impact on the local electronic environment and conformational preferences of the molecule.
Rationale for Academic Investigation into Scaffolds Like 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
The rationale for investigating a scaffold such as this compound would likely be based on the synergistic combination of its constituent parts. The N-benzyl group, particularly one substituted with a bromine atom, can engage in various interactions with biological targets. The 4,4-difluoropiperidine moiety offers a metabolically stable and conformationally constrained core. Research into similar N-benzyl-4,4-disubstituted piperidines has explored their potential as antiviral agents, including as inhibitors of the influenza virus. ub.edunih.gov
Overview of Current Academic Research Trajectories for Related Compounds
Current research on related 4,4-difluoropiperidine derivatives is active, with studies exploring their synthesis and potential as therapeutic agents. For instance, various 4,4-difluoropiperidine analogs have been investigated as dopamine (B1211576) D4 receptor antagonists. chemrxiv.orgnih.gov Additionally, the development of efficient synthetic methods for creating complex molecules containing the 4,4-difluoropiperidine unit is an ongoing area of chemical research. researchgate.net However, it is important to reiterate that these research trajectories are for related, but distinct, chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-11-3-1-10(2-4-11)9-16-7-5-12(14,15)6-8-16/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHJASPBYPCTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromophenyl Methyl 4,4 Difluoropiperidine
Derivatization and Analogue Synthesis Strategies for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Modifications at the Piperidine (B6355638) Nitrogen Atom
The tertiary amine of the piperidine ring in this compound is a key site for a variety of chemical modifications, including N-alkylation, N-acylation, and cross-coupling reactions. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives.
One common modification is N-alkylation , which can be achieved by reacting the parent piperidine with an alkyl halide. For instance, treatment with an alkyl bromide or iodide in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) or DMF can introduce a new alkyl group on the nitrogen atom researchgate.netresearchgate.net. The reaction typically proceeds at room temperature or with gentle heating google.com. A general procedure involves dissolving the piperidine and the alkylating agent in an appropriate solvent with a base to neutralize the acid formed during the reaction researchgate.net.
N-acylation is another important transformation, leading to the formation of amides. This can be accomplished by reacting the piperidine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane (B109758) semanticscholar.org. This reaction is generally efficient and provides access to a wide range of N-acylpiperidine derivatives nih.gov.
Furthermore, the piperidine nitrogen can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination . This powerful reaction allows for the formation of a carbon-nitrogen bond between the piperidine and an aryl or heteroaryl halide wikipedia.orgacsgcipr.org. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base to facilitate the coupling rsc.orgnih.govresearchgate.net. This methodology opens up possibilities for connecting the this compound scaffold to various aromatic systems.
Table 1: Representative Conditions for Modifications at the Piperidine Nitrogen
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN or DMF), Room Temperature to 70°C | N-Alkyl-N-(4-bromobenzyl)-4,4-difluoropiperidinium salt |
| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride, Base (e.g., Et₃N or DIPEA), Solvent (e.g., CH₂Cl₂), 0°C to Room Temperature | N-Acyl-N-(4-bromobenzyl)-4,4-difluoropiperidine |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | N-Aryl/Heteroaryl-N-(4-bromobenzyl)-4,4-difluoropiperidine |
Exploitation of the Difluoromethylene Group for Further Elaboration
The gem-difluoro group at the 4-position of the piperidine ring is generally considered to be chemically robust. However, under specific conditions, it can be a site for further chemical transformations. The high strength of the carbon-fluorine bond makes its activation challenging nih.govnih.gov.
Recent advancements in organometallic chemistry have shown that the selective activation of a single C-F bond in a difluoromethylene group is possible, particularly when the group is in an activated position, such as allylic or benzylic nih.govnih.govresearchgate.net. While the difluoromethylene group in this compound is not in a traditionally activated position, the development of new catalytic systems could potentially enable its functionalization. Such transformations would be of great interest as they would allow for the introduction of new substituents at the 4-position of the piperidine ring, leading to novel molecular architectures.
The presence of the two fluorine atoms significantly influences the electronic properties of the adjacent carbon atom, making it more electrophilic nih.govnih.gov. This property can be exploited in reactions with strong nucleophiles under forcing conditions. Additionally, the difluoromethylene group can influence the conformation of the piperidine ring due to steric and electronic effects beilstein-journals.org.
Methodological Aspects of Analytical Characterization for Synthetic Intermediates and Final Product
The structural elucidation and purity assessment of this compound and its synthetic intermediates rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the characterization of this molecule.
In the ¹H NMR spectrum, the protons of the 4-bromobenzyl group would appear as two doublets in the aromatic region (typically around δ 7.2-7.6 ppm) chemicalbook.comchemicalbook.comnih.gov. The benzylic methylene (B1212753) protons would give a singlet at approximately δ 3.5-4.0 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (δ 2.0-3.5 ppm).
The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift. The benzylic carbon would be observed around δ 60-65 ppm. The carbons of the piperidine ring would appear in the aliphatic region, with the difluorinated carbon showing a characteristic triplet due to C-F coupling.
¹⁹F NMR spectroscopy would be particularly informative, showing a single resonance for the two equivalent fluorine atoms.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) or electron ionization (EI) techniques can be used nih.govresearchgate.net. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve cleavage of the benzylic C-N bond and fragmentation of the piperidine ring core.ac.uk.
Table 2: Predicted Analytical Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (4H, two doublets, δ ~7.2-7.6 ppm), Benzylic protons (2H, singlet, δ ~3.5-4.0 ppm), Piperidine protons (8H, multiplets, δ ~2.0-3.5 ppm) |
| ¹³C NMR | Aromatic carbons (δ ~120-140 ppm), Benzylic carbon (δ ~60-65 ppm), Piperidine carbons (δ ~30-60 ppm), Difluorinated carbon (triplet, δ ~115-125 ppm) |
| ¹⁹F NMR | Single resonance (singlet or complex multiplet depending on proton coupling) |
| Mass Spec (ESI-MS) | [M+H]⁺ showing isotopic pattern for one bromine atom |
In Vitro Biological Evaluation and Mechanistic Investigations of 1 4 Bromophenyl Methyl 4,4 Difluoropiperidine
Cell-Free Biochemical Assays for Target Engagement and Modulatory Activity of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine
Enzyme Kinetics and Inhibition Studies
There is no available data from enzyme kinetic studies to characterize the potential inhibitory or modulatory effects of this compound on specific enzymes. Information regarding its mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor, and its inhibition constant (Ki) against any enzymatic target, has not been reported.
Receptor Binding Profiling and Affinity Determination
Publicly accessible research has not documented the receptor binding profile of this compound. Therefore, its affinity (typically measured as Ki or IC50 values) for any specific receptors, such as G-protein coupled receptors (GPCRs), ion channels, or transporters, is currently unknown.
Protein-Ligand Interaction Assays
Detailed studies using biophysical techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to elucidate the direct binding and interaction of this compound with target proteins have not been published.
Cell-Based Assays for Investigating Cellular Responses to this compound
Assays for Specific Cellular Processes and Pathways
Information from cell-based assays that could reveal the effects of this compound on specific cellular processes—such as signal transduction, gene expression, or cell cycle regulation—is not available in the scientific literature.
Phenotypic Screening Methodologies in Relevant Cell Models
There are no published reports of phenotypic screening campaigns that have identified this compound as a modulator of cellular phenotypes in any disease-relevant cell models.
High-Content Imaging Analysis of Cellular Events Mediated by this compound
Information regarding the use of high-content imaging (HCI) or high-content analysis (HCA) to study the cellular effects of this compound is not available in the current scientific literature. There are no published studies detailing the morphological or phenotypic changes in cells, such as alterations in cell viability, cytotoxicity, apoptosis, or the morphology of organelles like the nucleus or mitochondria, in response to treatment with this specific compound.
Molecular Mechanism of Action Elucidation for this compound
The molecular mechanism of action for this compound remains uncharacterized in published research. The subsequent areas of investigation, crucial for elucidating a compound's mechanism, lack specific data.
There are no available studies that have identified or validated the specific molecular target(s) of this compound. Research employing chemical biology techniques such as affinity chromatography, activity-based protein profiling (ABPP), or the use of photo-affinity probes to isolate and identify the binding partners of this compound has not been reported.
Due to the absence of target identification and other mechanistic data, no pathway analysis or systems biology studies have been conducted for this compound. Consequently, there is no information on which signaling or metabolic pathways may be modulated by this compound upon its interaction with cellular components.
No data from proteomic or transcriptomic analyses of cells treated with this compound are available in the public domain. Studies using techniques like mass spectrometry-based proteomics to assess changes in protein expression or RNA-sequencing to evaluate changes in gene expression following exposure to the compound have not been published. Therefore, a data table representing such findings cannot be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Bromophenyl Methyl 4,4 Difluoropiperidine Analogues
Systematic Exploration of Substituent Effects on In Vitro Biological Activity
A systematic approach to modifying the core structure of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine has revealed clear trends in how specific chemical changes translate to altered biological activity. By independently altering the aromatic moiety, the linker, and the piperidine (B6355638) ring, researchers have mapped the chemical space required for effective target engagement.
The nature and position of the substituent on the N-benzyl group are critical determinants of biological potency. The 4-bromo substitution of the parent compound serves as a key interaction point, and modifications at this position significantly modulate activity. In related N-benzylpiperidine series targeting various receptors, a clear SAR has been established for halogen substitutions.
Studies on analogous scaffolds have shown that replacing the 4-bromo substituent with other halogens like chlorine or fluorine can either maintain or slightly alter potency, suggesting that a halogen at this position is generally favorable for activity. For instance, in a series of N-benzyl-4,4-disubstituted piperidines developed as influenza fusion inhibitors, the 4-fluoro analogue demonstrated a five-fold increase in potency compared to the unsubstituted parent compound, with the 4-chloro analogue showing even slightly higher activity. This indicates a positive effect of electron-withdrawing groups at the para-position of the benzyl (B1604629) ring.
Beyond halogens, other substitutions have been explored. The introduction of small alkyl or methoxy (B1213986) groups can lead to varied outcomes depending on the specific biological target, often influencing the hydrophobic and electronic interactions within the receptor's binding pocket.
| Analogue (Modification on N-benzyl ring) | Substitution at Para-position | Relative Potency (Example Data from Analogous Series) |
|---|---|---|
| Parent Compound Analogue | -H (Unsubstituted) | 1.0 |
| Fluoro Analogue | -F | 5.0 |
| Chloro Analogue | -Cl | 5.5 |
| Bromo Analogue (Parent Scaffold) | -Br | (Reference) |
| Methyl Analogue | -CH3 | 2.3 |
The methylene (B1212753) (-CH2-) group that connects the 4-bromophenyl ring to the piperidine nitrogen is more than a simple spacer; its length and flexibility are crucial for correctly orienting the aromatic ring within the binding site of a receptor. Studies involving the homologation of this alkyl linker have demonstrated a strong dependence of receptor affinity on linker length.
In a series of compounds designed for the sigma-1 (σ1) receptor, increasing the linker length between a 1-benzylpiperidine (B1218667) moiety and another part of the molecule from n=1 (methylene, as in the parent compound) to n=3 (propylene) or n=4 (butylene) resulted in a significant increase in receptor affinity. nih.gov This suggests that for certain targets, a longer linker allows the aromatic portion of the molecule to access deeper or additional hydrophobic pockets within the binding site, thereby enhancing binding affinity. uniba.it Conversely, for other receptor systems, the single methylene linker provides the optimal distance and conformational rigidity for high-affinity binding.
| Linker Modification (Analogous Series) | Linker Structure | Receptor Affinity (Ki, nM) for σ1 Receptor |
|---|---|---|
| Amino (n=0) | -NH- | 29.2 |
| Methyleneamino (n=1, similar to parent) | -CH2-NH- | ~15-20 (estimated) |
| Ethylamino (n=2) | -(CH2)2-NH- | 7.57 |
| Propylamino (n=3) | -(CH2)3-NH- | 2.97 |
| Butylamino (n=4) | -(CH2)4-NH- | 3.97 |
*Data adapted from a study on pyridine (B92270) dicarbonitriles with an N-benzylpiperidine moiety to illustrate the principle of linker length effects. nih.gov
Perhaps most importantly, the 4,4-difluoro substitution acts as a conformational lock. It biases the piperidine ring to adopt a stable chair conformation, which reduces the molecule's flexibility and presents a more defined shape to the receptor. This pre-organization into a bioactive conformation can lead to higher binding affinity by reducing the entropic penalty of binding.
When compared to other substitutions at the 4-position, the difluoro group often confers superior properties. For example, replacing the difluoro group with a single hydroxyl or a polar ether can alter receptor selectivity. In a series of 4,4-difluoropiperidine (B1302736) ethers developed as Dopamine (B1211576) D4 receptor antagonists, the difluoro moiety was integral to maintaining high potency and selectivity against other dopamine receptor subtypes. nih.gov
Conformational Analysis and its Correlation with Ligand-Receptor Interactions
The three-dimensional structure of this compound is heavily influenced by the stereoelectronic properties of the fluorine atoms. Conformational studies of fluorinated piperidines have consistently shown that fluorine atoms have a preference for the axial position, a phenomenon attributed to a combination of hyperconjugation and electrostatic interactions. In the case of the 4,4-difluoro motif, this preference helps to rigidly define the chair conformation of the piperidine ring.
This conformational rigidity is critical for ligand-receptor interactions. A conformationally constrained ligand that matches the geometry of the receptor's binding site will bind with higher affinity than a flexible ligand. The stable chair conformation of the difluoropiperidine ring dictates the spatial orientation of the N-benzyl group. This, in turn, ensures that the 4-bromophenyl moiety is presented to the receptor in an optimal orientation for key interactions, such as pi-stacking or hydrophobic contacts, which are essential for binding. Computational docking studies on related N-benzylpiperidine scaffolds have shown that this specific orientation is crucial for fitting into the binding pocket of targets like the influenza hemagglutinin or various G-protein coupled receptors.
Optimization Strategies for Enhancing Specific In Vitro Biological Endpoints of this compound Analogues
The collective insights from SAR, conformational analysis, and pharmacophore modeling provide a clear roadmap for the rational design and optimization of analogues to enhance specific in vitro biological endpoints.
Potency Enhancement: Based on SAR data (Section 4.1.1), potency can be fine-tuned by exploring alternative substitutions on the phenyl ring. For targets where electron-withdrawing effects are beneficial, exploring other halogens (e.g., 4-Cl) or trifluoromethyl groups could yield more potent compounds. The pharmacophore model would guide these substitutions to ensure they occupy the correct hydrophobic space.
Affinity and Selectivity Tuning via Linker Modification: As shown in Section 4.1.2, modifying the linker length is a powerful strategy. If a target receptor has a deeper binding pocket, synthesizing homologues with an ethyl (-CH2-CH2-) or propyl (-CH2-CH2-CH2-) linker could significantly improve affinity. Conversely, to enhance selectivity for a target that prefers a more compact ligand, the rigid methylene linker should be maintained.
Improving Physicochemical Properties: The 4,4-difluoropiperidine core is an excellent starting point for good metabolic stability. Further optimization could involve introducing substituents on the piperidine ring itself (e.g., at the 3-position), guided by SAR data, to modulate properties like lipophilicity and pKa without compromising the conformationally locked chair form.
Scaffold Hopping Guided by Pharmacophore: The established pharmacophore model can be used to design entirely new scaffolds that maintain the key PI and HY/AR features in the correct spatial orientation. This "scaffold hopping" approach can lead to novel chemical series with improved properties, such as enhanced cell permeability or reduced off-target effects, while retaining the desired in vitro biological activity.
By integrating these strategies, medicinal chemists can systematically evolve the this compound scaffold to produce second-generation analogues with superior in vitro profiles tailored for specific biological targets.
Computational Chemistry and Molecular Modeling Investigations of 1 4 Bromophenyl Methyl 4,4 Difluoropiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy states, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. espublisher.com It is favored for its balance of accuracy and computational efficiency. espublisher.com A DFT study of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine would typically begin with geometry optimization to find the lowest energy conformation of the molecule in its ground state. This is often performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-31G(d,p) to accurately describe the electronic environment.
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Subsequent calculations can then be performed to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. Furthermore, time-dependent DFT (TD-DFT) can be employed to investigate the electronic transitions between the ground and excited states, predicting the molecule's UV-visible absorption spectrum. espublisher.com
Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data that would be obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C-Br | 1.910 | |
| C-F | 1.395 | |
| N-C (piperidine ring) | 1.465 | |
| N-C (benzyl) | 1.472 | |
| **Bond Angles (°) ** | ||
| F-C-F | 106.5 | |
| C-N-C (piperidine ring) | 112.0 | |
| Dihedral Angles (°) | ||
| C-C-N-C (benzyl-piperidine) | 178.5 |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for predicting a molecule's reactivity. researchgate.net The MEP map illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show a negative potential (typically colored red) around the electronegative fluorine and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. espublisher.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Illustrative Frontier Molecular Orbital Properties (Hypothetical Data) This table displays representative energy values for FMO analysis derived from DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Primarily localized on the bromophenyl ring, indicating this region is the primary site of electron donation. |
| LUMO | -1.22 | Distributed across the piperidine (B6355638) ring and benzylic carbon, suggesting these are potential sites for electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.63 | This relatively large gap suggests high kinetic stability and low chemical reactivity. |
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics
While quantum calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. anu.edu.au MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as proteins or solvents. nih.govnih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govbibliotekanauki.pl This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, a docking study would involve selecting a biologically relevant protein target. Given that similar piperidine-containing structures have shown activity as antagonists for targets like the Dopamine (B1211576) D4 chemrxiv.orgnih.gov or CCR5 receptors, nih.gov a hypothetical docking study could be performed against one of these proteins.
The process involves placing the ligand in the protein's binding site and using a scoring function to evaluate thousands of possible conformations and orientations. The results are ranked based on a calculated binding energy, with lower values indicating a more favorable interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.
Illustrative Docking Results against Dopamine D4 Receptor (Hypothetical Data) This table presents a hypothetical outcome of a molecular docking simulation.
| Parameter | Value/Residues |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp110, Phe344, His348, Cys106 |
| Types of Interactions | - Ionic interaction with Asp110- Pi-stacking with Phe344- Halogen bond between Br and Cys106 |
While docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) are used for higher accuracy. FEP is an "alchemical" method that calculates the relative binding free energy (ΔΔG) between two similar ligands by computationally "transforming" one into the other in a non-physical pathway. nih.govbiorxiv.org This is performed both with the ligand free in solution and when bound to the protein.
This method is particularly useful for lead optimization, as it can accurately predict how small chemical modifications—such as changing the bromine atom on the phenyl ring to chlorine—will affect the binding affinity. nih.gov The computational cost is high, but the accuracy of FEP can significantly guide synthetic efforts by prioritizing compounds with the highest predicted potency. cresset-group.com
Illustrative FEP Calculation for Analogue Comparison (Hypothetical Data) This table shows a hypothetical comparison of binding free energy between the title compound and a chloro-analogue.
| Ligand Modification | Predicted ΔΔG (kcal/mol) | Interpretation |
| R = Br → R = Cl | +0.75 | The chloro-analogue is predicted to have a slightly weaker binding affinity than the bromo-analogue, suggesting the halogen bond involving bromine is important for potency. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.net
To build a QSAR model for analogues of this compound, a dataset of structurally related molecules with experimentally measured biological potencies (e.g., IC₅₀ or Kᵢ values) is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size (e.g., molecular weight), lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). researchgate.net Using statistical methods like multiple linear regression (MLR), a predictive equation is generated.
A hypothetical QSAR equation might look like: pIC₅₀ = 0.65 * LogP - 0.21 * TPSA + 0.45 * (number of halogen bond donors) + 3.5
This equation would suggest that higher lipophilicity (LogP) and halogen bonding capacity increase biological potency, while a larger topological polar surface area (TPSA) is detrimental. Such models are invaluable for designing new compounds with potentially improved activity.
2D-QSAR and Machine Learning Approaches
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various numerical descriptors from the 2D representation of the molecules. For a series of analogs of this compound, descriptors such as molecular weight, logP (lipophilicity), topological surface area, and counts of hydrogen bond donors and acceptors could be calculated to build a predictive model.
Machine learning (ML) algorithms, including multiple linear regression (MLR), support vector machines (SVM), and random forests (RF), are increasingly used to build more sophisticated and predictive QSAR models. gu.senih.gov These models can handle complex, non-linear relationships between molecular features and biological activity. researchgate.net For instance, in a hypothetical study of this compound derivatives, an ML model could be trained on a dataset of these compounds with their experimentally determined activities against a specific biological target. The model could then predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis. acs.org The presence of bromine and fluorine atoms allows for the inclusion of descriptors related to halogen bonding, which can be effectively characterized by machine learning techniques to predict interaction strengths and structure-activity relationships. fnasjournals.comresearchgate.net
Below is a table of representative 2D descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Type | Descriptor Name | Calculated Value for this compound | Potential Influence on Bioactivity |
|---|---|---|---|
| Physicochemical | Molecular Weight (MW) | 290.16 g/mol | Affects absorption, distribution, and metabolism. |
| Lipophilicity | LogP | ~3.5-4.0 | Influences membrane permeability and binding to hydrophobic pockets. |
| Topological | Topological Polar Surface Area (TPSA) | 3.24 Ų | Correlates with transport properties and blood-brain barrier penetration. |
| Constitutional | Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
| Electronic | Number of Halogen Atoms | 3 (1 Br, 2 F) | Can participate in halogen bonding, altering binding affinity and selectivity. |
3D-QSAR (e.g., CoMFA, CoMSIA) for Spatial Property Mapping
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most prominent 3D-QSAR techniques. ijpsonline.comscribd.com These methods correlate the biological activity of a set of compounds with their 3D steric and electrostatic fields. nih.gov
To perform a 3D-QSAR study on this compound and its analogs, the molecules would first be aligned based on a common structural feature or a pharmacophore model. mdpi.com
CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the aligned molecules and a probe atom placed at various points on a 3D grid. uoa.gr
CoMSIA calculates similarity indices based on additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis.
The results are typically visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for biological activity. For example, a CoMFA map might show a green contour near the 4-position of the phenyl ring, indicating that bulkier substituents in this region could enhance activity. Conversely, a red contour near the piperidine nitrogen might suggest that electronegative groups are detrimental. Such insights are invaluable for guiding the rational design of more potent analogs. uoa.gr Studies on piperazine (B1678402) derivatives have successfully used CoMFA to correlate electrostatic and steric factors with biological effects. nih.gov
The table below illustrates a hypothetical dataset that could be used for a 3D-QSAR study, showing structural variations and their impact on activity.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Biological Activity (IC₅₀, nM) | pIC₅₀ (-logIC₅₀) |
|---|---|---|---|
| 1 | 4-Bromo (Parent Compound) | 50 | 7.30 |
| 2 | 4-Chloro | 75 | 7.12 |
| 3 | 4-Methyl | 120 | 6.92 |
| 4 | 4-Methoxy | 90 | 7.05 |
| 5 | 3-Bromo | 65 | 7.19 |
| 6 | Unsubstituted | 250 | 6.60 |
In Silico Screening for Identification of Novel Scaffolds and Biological Targets Interacting with this compound
In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.ir This can be done through ligand-based or structure-based approaches.
Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity is available but the target structure is unknown, the structure of this compound can be used as a template to search for compounds with similar 2D or 3D features. This method assumes that molecules with similar structures are likely to have similar biological activities.
Structure-Based Virtual Screening (SBVS): If the 3D structure of a potential biological target is known (e.g., from X-ray crystallography or homology modeling), molecular docking can be used to predict how this compound might bind to it. Docking algorithms place the molecule into the active site of the target and score the binding poses based on interaction energies. This can help identify likely biological targets for the compound and elucidate its mechanism of action. researchgate.net Following docking, molecular dynamics simulations can be employed to analyze the stability of the ligand-protein complex over time. mdpi.comfrontiersin.org
These screening approaches can efficiently filter vast chemical databases to find novel scaffolds that mimic the key interactions of this compound or to propose potential protein targets for this compound, thereby guiding future experimental validation.
Cheminformatics and Data Mining Approaches for Related Compound Spaces
Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics can be used to explore the "chemical space" of related molecules. whiterose.ac.uk The N-benzylpiperidine motif is a common and versatile scaffold in drug discovery, known for its structural flexibility and ability to engage in cation-π interactions. nih.gov
By data mining large chemical databases (such as PubChem, ChEMBL, or ZINC), it is possible to:
Identify Structurally Similar Compounds: Find all publicly known compounds containing the 4,4-difluoropiperidine (B1302736) or (4-bromophenyl)methyl moiety.
Analyze Structure-Activity Relationships (SAR): Correlate structural features across large datasets with reported biological activities to uncover broader trends.
Assess Scaffold Diversity: Analyze the three-dimensional shapes and properties of thousands of related piperidine derivatives to understand the diversity of the available chemical space and identify novel, synthetically accessible fragments for drug discovery campaigns. nih.govrsc.org
Predict ADMET Properties: Use models trained on large datasets to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound and its analogs.
These approaches provide a macroscopic view of the chemical landscape surrounding the compound, highlighting opportunities for scaffold hopping, library design, and lead optimization.
Advanced Research Applications and Future Directions for 1 4 Bromophenyl Methyl 4,4 Difluoropiperidine
Development of 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine as a Molecular Probe for Biological Systems
Molecular probes are essential tools in chemical biology for the selective labeling and study of biological macromolecules. The structural features of this compound make it an intriguing candidate for development into such a probe.
The presence of a bromine atom on the phenyl ring offers a direct avenue for radiolabeling. Substitution of the stable bromine isotope with a positron-emitting isotope, such as Bromine-76 (⁷⁶Br), could transform the molecule into a radioligand suitable for Positron Emission Tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the non-invasive study and quantification of biological targets in living subjects. A ⁷⁶Br-labeled version of this compound could potentially be used to visualize and map the distribution of its target receptors in the central nervous system or peripheral tissues.
Furthermore, tritiation or carbon-14 (B1195169) labeling would yield radioligands with applications in in vitro receptor binding and autoradiography studies. These techniques are fundamental for characterizing the affinity and selectivity of the compound for its target and for determining the anatomical distribution of binding sites in tissue sections. The development of such radioligands is crucial for understanding the compound's mechanism of action at a molecular level. The rapid clearance of imaging probes from circulation is often beneficial for receptor imaging, as it can improve the tumor-to-background contrast. nih.gov
A chemical tool is a small molecule with high target selectivity and well-understood biological activity that can be used to probe biological pathways. Should this compound demonstrate high affinity and selectivity for a specific biological target, it could serve as an invaluable chemical tool. Its application would facilitate the validation of its target's role in disease processes and aid in the deconvolution of complex signaling pathways. For instance, if the compound targets a specific G-protein coupled receptor (GPCR), it could be used to study the downstream effects of receptor modulation in various cell-based and in vivo models. The piperidine (B6355638) nucleus is a common structural motif in compounds targeting the central nervous system, suggesting potential applications in neuroscience research. nih.govnih.gov
Exploration of this compound as a Scaffold in Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy in modern drug development. nih.gov This approach involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. chemdiv.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.govnih.gov this compound can be conceptually deconstructed into key fragments that could be included in FBDD libraries.
The 4,4-difluoropiperidine (B1302736) moiety is a particularly interesting fragment. The gem-difluoro substitution can significantly alter the physicochemical properties of the piperidine ring, including its pKa and conformational preferences, while potentially improving metabolic stability and binding affinity. nih.gov This fluorinated scaffold could be screened against various targets to identify novel binding interactions. Similarly, the (4-bromophenyl)methyl fragment could be explored for its potential interactions, particularly with aromatic-binding pockets in target proteins. The insights gained from screening these fragments could guide the design of novel lead compounds.
| Fragment | Potential Role in FBDD | Key Properties |
| 4,4-Difluoropiperidine | Scaffold for novel ligands | Modulated pKa, improved metabolic stability, altered conformation |
| (4-Bromophenyl)methyl | Aromatic binding fragment | Potential for halogen bonding, hydrophobic interactions |
Integration of Artificial Intelligence and Machine Learning Methodologies in the Research and Development of this compound Analogues
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netastrazeneca.com These computational tools can be applied to the development of analogues of this compound with improved properties. nih.govnih.gov
Predictive models, trained on large datasets of chemical structures and biological activities, can be used to forecast the properties of virtual analogues. nih.gov This includes predicting their binding affinity for specific targets, as well as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. nih.gov Generative AI models can design novel molecular structures based on the core scaffold of this compound, exploring a vast chemical space to identify candidates with optimized characteristics for a particular therapeutic application, such as central nervous system disorders. nih.govnih.gov
Emerging Methodologies in the Study of Complex Biological Interactions Relevant to Piperidine-Containing Chemical Entities
Understanding the intricate interactions between a ligand and its biological target is fundamental to drug design. Several emerging experimental and computational techniques can provide unprecedented insights into the binding of piperidine-containing compounds like this compound.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), can determine the high-resolution structures of the compound bound to its target protein, revealing the precise binding mode and key molecular interactions. nih.gov Computationally, molecular dynamics (MD) simulations can provide a dynamic view of the binding process, elucidating the conformational changes and energetic contributions that govern ligand recognition. hilarispublisher.com Furthermore, physics-based free-energy calculations are becoming increasingly accurate in predicting ligand-binding affinities, aiding in the rational design of more potent analogues. nih.gov These methods, when applied to this compound, could offer a detailed understanding of its structure-activity relationship.
| Methodology | Application to this compound |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of the ligand-target complex |
| Molecular Dynamics (MD) Simulations | Dynamic view of the binding process and conformational changes |
| Free-Energy Calculations | Prediction of binding affinities for rational drug design |
Unexplored Biological Systems and Target Classes Potentially Modulated by this compound or its Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.gov While many piperidine-containing compounds target well-established protein families like GPCRs and ion channels, there remains a vast landscape of unexplored biological targets.
Derivatives of this compound could be screened against emerging and less-studied target classes. These might include epigenetic targets, such as histone-modifying enzymes or bromodomains, which are increasingly recognized for their roles in various diseases. Protein-protein interactions (PPIs) represent another challenging but highly attractive class of targets for which piperidine-based scaffolds could be adapted. chemdiv.com Systematic screening of this compound and its analogues against diverse target panels could uncover novel biological activities and pave the way for the development of first-in-class therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-bromobenzyl bromide with 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternative routes may use transition-metal catalysis (e.g., Pd-mediated cross-coupling) for introducing the bromophenyl group. Reflux conditions (e.g., toluene with triethylamine) can improve yields by minimizing side reactions . Purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the product, with yields ranging from 60–85% depending on stoichiometric ratios and solvent choice .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify the difluoropiperidine moiety (δ ~3.5–4.0 ppm for axial protons; ¹³C signals at ~100–110 ppm for CF₂ groups) and the bromophenyl aromatic protons (δ ~7.3–7.6 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid splitting artifacts .
- HPLC : Monitor purity (>95% at 254 nm) using C18 columns with methanol/water mobile phases. Retention times vary based on derivatization .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~316–318 Da) .
Q. How can researchers assess the compound’s preliminary pharmacological activity?
- Methodological Answer : Screen for receptor binding using radioligand assays (e.g., dopamine D₂ or serotonin 5-HT₂A receptors due to structural similarity to antipsychotic agents). In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) and metabolic stability studies (microsomal incubation) provide baseline pharmacokinetic data. Dose-response curves (IC₅₀ values) guide further optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for CNS targets?
- Methodological Answer :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate receptor affinity. Compare binding data across D₂, 5-HT, and σ receptors .
- Piperidine Modifications : Introduce methyl or hydroxyl groups at the 3-position of the piperidine ring to evaluate steric effects on target engagement. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .
- In Vivo Validation : Test analogs in rodent models (e.g., apomorphine-induced climbing for antipsychotic activity) to correlate SAR with efficacy .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Solvent Effects : Re-run NMR in DMSO-d₆ to assess hydrogen bonding or conformational locking. Compare with computational predictions (e.g., DFT for ¹³C shifts) .
- Dynamic Processes : Use variable-temperature NMR to identify fluxional behavior in the piperidine ring. Rotameric equilibria may cause signal broadening at room temperature .
- X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure, as done for related fluorophenyl-piperidine derivatives .
Q. How can computational modeling predict metabolic liabilities of this compound?
- Methodological Answer :
- CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., piperidine N-dealkylation or bromophenyl hydroxylation). Validate with microsomal incubations and LC-MS/MS .
- Bioisosteric Replacement : Substitute the bromine atom with trifluoromethyl or boronic acid groups to enhance metabolic stability, as seen in fluorinated analogs .
Q. What experimental approaches address oxidative instability in fluorinated piperidine derivatives?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via HPLC. Add antioxidants (e.g., BHT) or formulate with cyclodextrins to improve shelf life .
- Fluorine Scanning : Replace difluorine with monofluoro or trifluoromethyl groups to balance electronic effects and stability. Compare Arrhenius plots of decomposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
